![molecular formula C15H16N2O2S B2696289 2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine CAS No. 477852-31-6](/img/structure/B2696289.png)
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .
Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .
Chemical Reactions Analysis
The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be analyzed using various spectroscopic techniques . There is substantial proof that anionic variants EY show photoactivity in the bulk of other photoreaction investigations .
Scientific Research Applications
Anti-Inflammatory Properties
Pyrimidines have garnered attention for their anti-inflammatory effects. Researchers have discovered that certain pyrimidines inhibit key inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These compounds play a crucial role in modulating the body’s immune response and can potentially be harnessed for developing novel anti-inflammatory agents.
Recent Developments:- Synthesis : Various methods exist for synthesizing pyrimidines. For instance, a cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization has been employed successfully .
- Structure–Activity Relationships (SARs) : Researchers have explored the SARs of numerous pyrimidines. Understanding these relationships provides insights into designing novel analogs with enhanced anti-inflammatory activities and minimal toxicity .
Multicomponent Green Tandem Synthesis
The Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehyde compounds enables the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. This method offers a sustainable approach to accessing pyrimidine-based structures .
Precursors for Valuable Substances
Bipyridine and related compounds serve as starting materials or precursors for various valuable substances. These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Future Directions
Pyrazolo [3,4-d]pyrimidines continue to be of great interest in drug discovery programmes, especially those in cancer drug discovery . This review will represent the complete medicinal and pharmacological profile of pyrido [2,3- d ]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
properties
IUPAC Name |
2-benzylsulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-13-8-5-9-14(13)17-15(16-11)20(18,19)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZNBSKVEAVOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine |
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